

# Sulopenem carbapenemase-producing Enterobacterales

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Sulopenem

CAS No.: 120788-07-0

Cat. No.: S544220

[Get Quote](#)

## Sulopenem & CPE: A Technical FAQ

- **What is the activity of sulopenem against CPE? Sulopenem**, like other carbapenems, is **not effective against Carbapenemase-producing Enterobacterales (CPE)**. Cross-resistance is expected because CPE produce enzymes that hydrolyze the beta-lactam ring in carbapenems, the same class to which **sulopenem** belongs. Its development is targeted more at pathogens harboring Extended-Spectrum Beta-Lactamases (ESBLs) or AmpC enzymes, not carbapenemases [1] [2].
- **What are the established susceptibility testing methods for sulopenem?** Standardized methods for susceptibility testing of **sulopenem** are under development. Key findings from recent studies include:
  - **Disk Diffusion:** A 2- $\mu$ g **sulopenem disk** has been developed and evaluated. A multi-laboratory quality control study established a zone diameter range of **24 to 30 mm** for the *E. coli* ATCC 25922 QC strain [2].
  - **Broth Microdilution:** The reference broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC). Proposed interpretive criteria for **sulopenem** are  $\leq 0.5/1/\geq 2$   $\mu$ g/mL for Susceptible/Intermediate/Resistant [2].
- **How should a CPE isolate be handled in a sulopenem study?** If you encounter a CPE isolate during your research, follow the workflow below to troubleshoot and characterize the resistance. Accurate detection of carbapenemase production is a critical first step.



[Click to download full resolution via product page](#)

## Detailed Experimental Protocols

**1. Phenotypic Detection of Carbapenemase Activity using UPLC-MS/MS** This method provides a highly sensitive and specific phenotypic detection of carbapenemase activity by directly measuring the hydrolysis of carbapenem antibiotics [3].

- **Principle:** Carbapenemase-producing bacteria hydrolyze the beta-lactam ring of carbapenem antibiotics. UPLC-MS/MS is used to quantify the remaining intact antibiotic after incubation with a bacterial suspension.
- **Materials:**

- Bacterial strain to be tested.
- Ertapenem and/or meropenem standard (5 mg/mL stock solution).
- Saline solution (0.85% NaCl).
- Methanol containing an internal standard (e.g., meropenem-d6).
- UPLC-MS/MS system with a C18 column (e.g., Waters BEH C18).
- **Procedure:**
  - Adjust a bacterial suspension (from an overnight culture on Mueller-Hinton agar) to McFarland standard 4 in saline.
  - Incubate 1 mL of the suspension with 5 mg/mL of ertapenem or meropenem for 3-4 hours at 36°C with gentle agitation.
  - Centrifuge the suspension at 12,000 × g for 5 minutes.
  - Mix 300 µL of the supernatant with 700 µL of methanol containing the internal standard.
  - Centrifuge again at 12,000 × g for 5 minutes.
  - Mix 200 µL of the final supernatant with 800 µL of water.
  - Inject 5 µL into the UPLC-MS/MS system.
  - Quantify the remaining ertapenem and meropenem using a calibration curve. A hydrolysis rate greater than 20-30% is indicative of carbapenemase production [3].

**2. Disk Diffusion Susceptibility Testing for Sulopenem** This is a standardized method to determine the susceptibility of Enterobacterales to **sulopenem** [2].

- **Principle:** The zone of inhibition around a disk containing **sulopenem** correlates with the susceptibility of the microorganism.
- **Materials:**
  - **Disk:** 2-µg **sulopenem** disk.
  - **Media:** Mueller-Hinton Agar (MHA) plates.
  - **QC Strain:** *E. coli* ATCC 25922.
- **Procedure:**
  - Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard.
  - Streak the entire surface of an MHA plate with the inoculum within 15 minutes.
  - Apply the 2-µg **sulopenem** disk to the agar surface.
  - Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.
  - Measure the diameter of the zone of complete inhibition. For the *E. coli* ATCC 25922 QC strain, the expected range is **24-30 mm** [2].

## Quantitative Data Summary

The tables below summarize key in vitro and pharmacokinetic data for **sulopenem**.

Table 1: In Vitro Activity of Sulopenem Against Selected Bacterial Groups [1]

| Bacterial Group       | Characteristics                                                    | Sulopenem Activity (Relative to Comparators) |
|-----------------------|--------------------------------------------------------------------|----------------------------------------------|
| Gram-positive Aerobes | MSSA, <i>Enterococcus faecalis</i> , <i>Listeria monocytogenes</i> | Greater than meropenem and ertapenem         |
| Gram-negative Aerobes | ESBL-producing <i>E. coli</i> , CTX-M, Amp-C, MDR phenotypes       | Nearly identical to ertapenem and meropenem  |
| Gram-negative Aerobes | <i>Pseudomonas aeruginosa</i>                                      | No appreciable activity                      |
| Anaerobes             | <i>Bacteroides fragilis</i>                                        | Identical or slightly greater than imipenem  |

Table 2: Key Pharmacokinetic Parameters of Intravenous Sulopenem in Healthy Subjects [1]

| Parameter                           | Value Range                           |
|-------------------------------------|---------------------------------------|
| Volume of Distribution (Vd)         | 15.8 - 27.6 L                         |
| Total Clearance (CLT)               | 18.9 - 24.9 L/h                       |
| Elimination Half-Life ( $t_{1/2}$ ) | 0.88 - 1.03 hours                     |
| Renal Clearance (CLR)               | 8.0 - 10.6 L/h                        |
| % Recovered Unchanged in Urine      | 35.5% $\pm$ 6.7% (after 1000 mg dose) |

## Key Considerations for Researchers

- Clinical Trial Context:** Phase III clinical trials (SURE-1 and SURE-2) demonstrated that while **sulopenem** was effective, it did not meet non-inferiority endpoints compared to fluoroquinolones or ertapenem in some analyses, partly due to higher rates of asymptomatic bacteriuria at the test-of-cure visit. This underscores the need for careful patient selection in trial design [1].

- **Oral Bioavailability:** The oral prodrug, **sulopenem etzadroxil**, has variable bioavailability (20-34% fasted). **Administration with food and probenecid** significantly enhances absorption and systemic exposure, a critical factor for designing pharmacokinetic studies or oral dosing regimens [1].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. : An Intravenous and Oral Penem for the Treatment of... Sulopenem [pubmed.ncbi.nlm.nih.gov]
2. Sulopenem Disk Development, Quality Control Range, and ... [pmc.ncbi.nlm.nih.gov]
3. Detection of Carbapenemase-Producing Bacteria by Using ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Sulopenem carbapenemase-producing Enterobacterales].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b544220#sulopenem-carbapenemase-producing-enterobacterales>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)